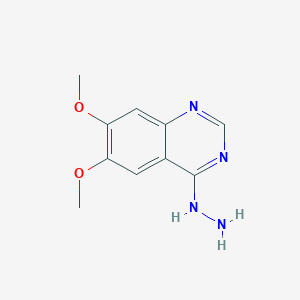

4-Hydrazinyl-6,7-dimethoxyquinazoline

Description

Properties

Molecular Formula |

C10H12N4O2 |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

(6,7-dimethoxyquinazolin-4-yl)hydrazine |

InChI |

InChI=1S/C10H12N4O2/c1-15-8-3-6-7(4-9(8)16-2)12-5-13-10(6)14-11/h3-5H,11H2,1-2H3,(H,12,13,14) |

InChI Key |

VUHSDSWOWMZHQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NN)OC |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Quinazoline derivatives, including 4-hydrazinyl-6,7-dimethoxyquinazoline, have been extensively studied for their anticancer properties. They act primarily as inhibitors of various kinases involved in cancer progression. For instance, modifications at the C-6 and C-7 positions of the quinazoline core have been shown to enhance the pharmacokinetic profile and antitumor activity against several cancer cell lines .

Case Studies

- A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human glioblastoma cells, indicating their potential as targeted therapies for aggressive tumors .

- Another research highlighted that quinazoline derivatives could inhibit the growth of lung carcinoma xenografts in vivo, showcasing their effectiveness in reducing tumor size through oral administration .

Antimicrobial Properties

Broad-Spectrum Activity

Research indicates that quinazoline derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The incorporation of various substituents can enhance their efficacy against specific strains .

Experimental Findings

- Novel derivatives have been synthesized that show moderate to potent antibacterial activity, surpassing traditional antibiotics like ampicillin in certain tests .

- The compound's ability to inhibit bacterial growth has been linked to its structural features, which allow for better interaction with microbial targets .

Antihypertensive Effects

Pharmacological Insights

Some studies have indicated that quinazoline derivatives can exhibit antihypertensive effects by acting as phosphodiesterase inhibitors. This property makes them valuable in developing treatments for hypertension and related cardiovascular conditions .

Anti-inflammatory and Other Biological Activities

Diverse Applications

Beyond anticancer and antimicrobial effects, quinazoline derivatives are also being explored for their anti-inflammatory properties. They have shown potential in inhibiting pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at strategic positions on the quinazoline scaffold. These modifications are crucial for enhancing biological activity and selectivity towards specific targets.

Structure-Activity Relationship Studies

SAR studies reveal that specific substitutions at the C-4', C-5', and C-6' positions significantly impact the compound's activity against various kinases, including EGFR and VEGFR-2 . This information is vital for guiding future drug design efforts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 4-Hydrazinyl-6,7-dimethoxyquinazoline can be contextualized by comparing it to structurally related quinazoline derivatives. Key differences in substituent groups, target selectivity, and biological activity are summarized below.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Substituent Chemistry and Target Selectivity

- This contrasts with bulkier substituents (e.g., piperazinyl in doxazosin) or aromatic groups (e.g., hydroxyphenyl in WHI-P154), which prioritize steric complementarity or π-π stacking .

- Methoxy Groups (6,7-Positions) : The 6,7-dimethoxy motif is conserved across most analogs. These groups enhance hydrophobic interactions and improve binding to ATP pockets in kinases (e.g., JAK3) or methyltransferases (e.g., G9a) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Hydrazinyl-6,7-dimethoxyquinazoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically begins with 6,7-dimethoxyquinazolin-4(3H)-one, which undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-6,7-dimethoxyquinazoline . Subsequent hydrazine substitution at the 4-position requires controlled stoichiometry and inert conditions to avoid side reactions. Key optimizations include monitoring reaction progress via TLC, evaporating solvents under reduced pressure, and avoiding moisture to prevent hydrolysis . Purification is critical; column chromatography or recrystallization improves yield and purity.

Q. Which analytical techniques are most effective for characterizing quinazoline derivatives and ensuring purity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for assessing purity (≥98% area% recommended) and quantifying impurities . Nuclear Magnetic Resonance (NMR) confirms structural integrity, particularly for substituents at the 4-position. Mass spectrometry (MS) validates molecular weight. Thin-Layer Chromatography (TLC) provides rapid qualitative analysis during synthesis . For crystallinity and thermal stability, differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are recommended.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and full-body suits to prevent skin contact . Work in a fume hood with adequate ventilation to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention . Spills should be contained using non-combustible absorbents and disposed of as hazardous waste . Store in airtight, light-protected containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the quinazoline core contribute to kinase inhibition (e.g., G9a, JAK3), and what structural modifications enhance selectivity?

- Methodological Answer : The quinazoline scaffold interacts with kinase ATP-binding pockets via hydrogen bonding (e.g., N1 and N3 positions) and hydrophobic interactions (dimethoxy groups at 6,7-positions) . For G9a inhibition, introducing 2,4-diamino substituents improves potency, as seen in UNC0224 (IC₅₀ = 15 nM) . For JAK3 inhibitors like WHI-P131, adding 4′-hydroxyphenyl groups at the 4-position enhances selectivity by occupying hydrophobic subpockets . Co-crystal structures (e.g., G9a-UNC0224 at 1.7 Å resolution) guide rational design .

Q. How can researchers resolve contradictions in activity data across different assays or cell lines?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-specific factors (e.g., membrane permeability, off-target effects). For example, WHI-P154 shows variable anti-glioblastoma activity depending on invasion assay protocols . Mitigate by:

- Using orthogonal assays (e.g., radioactive methyltransferase assays vs. cell viability tests) .

- Validating target engagement via Western blotting for phosphorylation status.

- Adjusting cell culture conditions (e.g., hypoxia mimics in vitro tumor microenvironments) .

Q. What strategies improve the metabolic stability of hydrazinyl-containing quinazolines in preclinical studies?

- Methodological Answer : Hydrazine groups are prone to oxidation and hydrolysis. Strategies include:

- Prodrug design : Masking the hydrazine as a stable acylated derivative that releases the active compound in vivo.

- Structural rigidification : Introducing cyclic substituents (e.g., tetrahydrofuran in Prazosin derivatives) reduces metabolic clearance .

- Isotope labeling : Deuterium at vulnerable positions (e.g., C-H bonds adjacent to hydrazine) slows degradation .

- In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots and guide modifications .

Q. How can computational modeling enhance the design of quinazoline-based inhibitors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses within kinase active sites. For Src kinase, bulky 4-anilino groups (e.g., 4′-phenoxyanilino) improve affinity by filling hydrophobic pockets . Molecular dynamics simulations assess stability of inhibitor-enzyme complexes over time. Free-energy perturbation (FEP) calculations quantify the impact of substituents (e.g., bromo vs. hydroxyl groups) on binding energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.